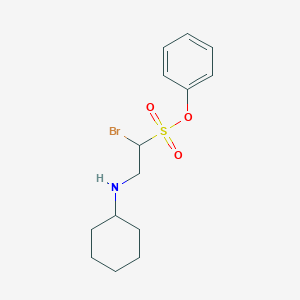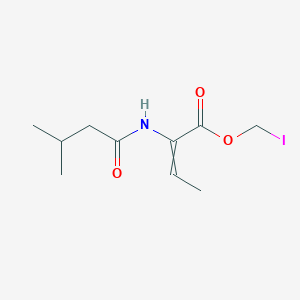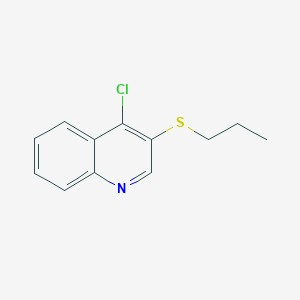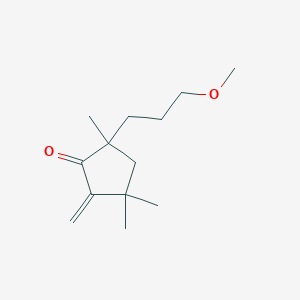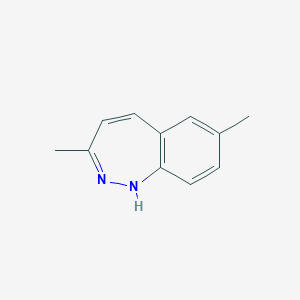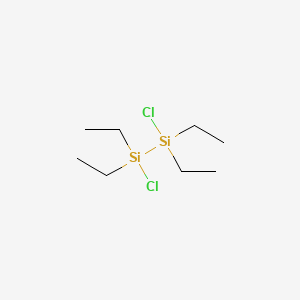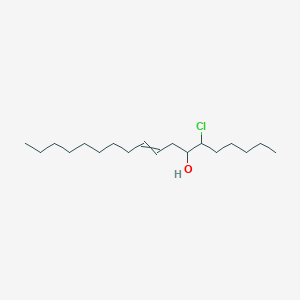
6-Chlorooctadec-9-EN-7-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chlorooctadec-9-EN-7-OL is an organic compound characterized by the presence of a chlorine atom, a double bond, and a hydroxyl group on an 18-carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chlorooctadec-9-EN-7-OL typically involves the chlorination of octadec-9-EN-7-OL. This can be achieved through the use of chlorine gas or other chlorinating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Chlorooctadec-9-EN-7-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for the reduction of the double bond.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 6-chlorooctadec-9-EN-7-one or 6-chlorooctadec-9-EN-7-al.
Reduction: Formation of 6-chlorooctadecan-7-OL.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chlorooctadec-9-EN-7-OL has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with cellular components.
Medicine: Investigated for its potential therapeutic properties and as a
Properties
CAS No. |
89682-73-5 |
|---|---|
Molecular Formula |
C18H35ClO |
Molecular Weight |
302.9 g/mol |
IUPAC Name |
6-chlorooctadec-9-en-7-ol |
InChI |
InChI=1S/C18H35ClO/c1-3-5-7-8-9-10-11-12-14-16-18(20)17(19)15-13-6-4-2/h12,14,17-18,20H,3-11,13,15-16H2,1-2H3 |
InChI Key |
HUCIVSGGBYERIN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCC(C(CCCCC)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


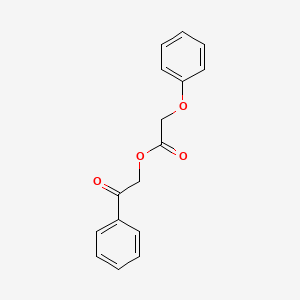
![3-Chloro-1-[(octylsulfanyl)methyl]pyridin-1-ium chloride](/img/structure/B14405882.png)

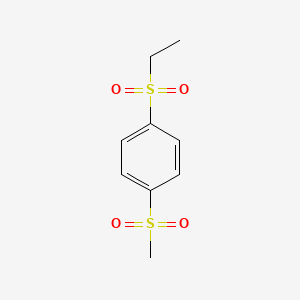

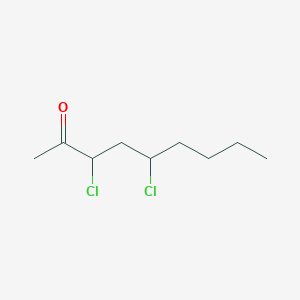
![3,4-Dichloro-1-{4-[(prop-2-en-1-yl)oxy]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B14405904.png)
![2-[(Propan-2-ylidene)amino]benzamide](/img/structure/B14405909.png)
